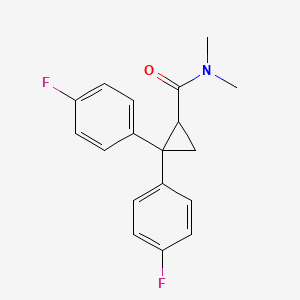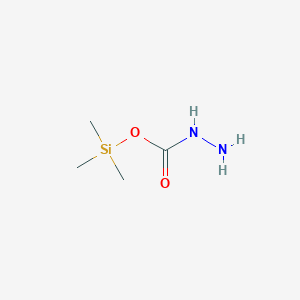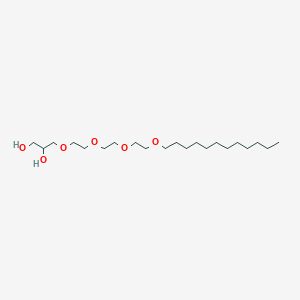
4,7,10,13-Tetraoxapentacosane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,10,13-Tetraoxapentacosane-1,2-diol is an organic compound with the molecular formula C21H44O6 It is characterized by the presence of multiple ether linkages and hydroxyl groups, making it a polyether diol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxapentacosane-1,2-diol typically involves the hydroxylation of alkenes. One common method is the reaction of an alkene with osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to form the corresponding diol . The reaction conditions often require a solvent such as acetone or water, and the reaction is usually carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions allows for the efficient production of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4,7,10,13-Tetraoxapentacosane-1,2-diol undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the diol into corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alkanes, alcohols
Substitution: Alkyl halides, ethers
Aplicaciones Científicas De Investigación
4,7,10,13-Tetraoxapentacosane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 4,7,10,13-Tetraoxapentacosane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the ether linkages provide flexibility and solubility, enhancing the compound’s ability to interact with different substrates.
Comparación Con Compuestos Similares
4,7,10,13-Tetraoxapentacosane-1,2-diol can be compared with other polyether diols such as:
Polyethylene glycol (PEG): Similar in structure but with different chain lengths and applications.
Polypropylene glycol (PPG): Another polyether diol with distinct properties and uses.
1,2-Dodecanediol: A shorter-chain diol with different physical and chemical properties.
The uniqueness of this compound lies in its specific chain length and the presence of multiple ether linkages, which confer unique solubility and reactivity characteristics.
Propiedades
Número CAS |
63823-21-2 |
|---|---|
Fórmula molecular |
C21H44O6 |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
3-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]propane-1,2-diol |
InChI |
InChI=1S/C21H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-14-25-15-16-26-17-18-27-20-21(23)19-22/h21-23H,2-20H2,1H3 |
Clave InChI |
HDURIBZAFCWJJV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCOCCOCCOCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)
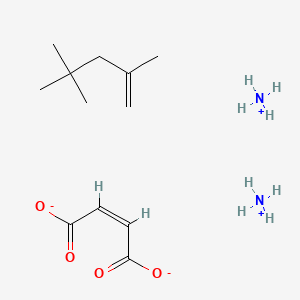
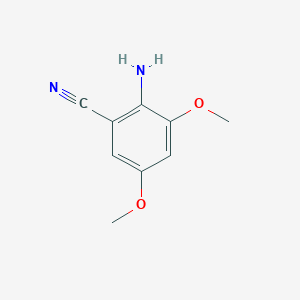
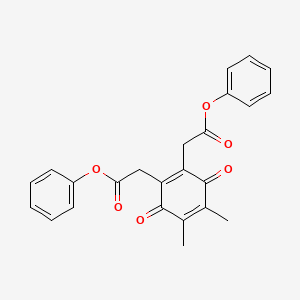
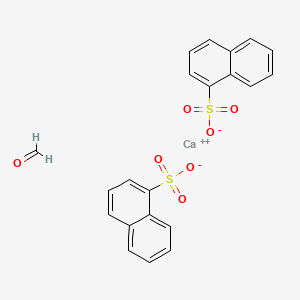
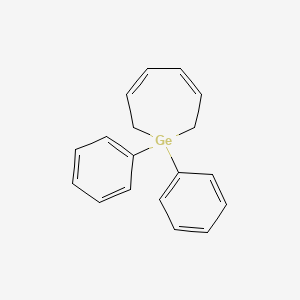

![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)
